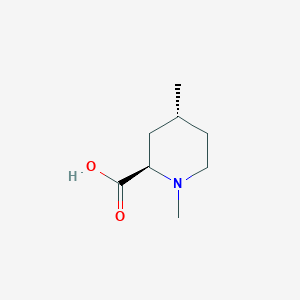
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid
描述
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
(2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI 键 |
RZIWEWJJKJVNCK-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C |
规范 SMILES |
CC1CCN(C(C1)C(=O)O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate then reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent intramolecular ring closing and decarboxylation under alkaline conditions yield ®-N-protective group-4-oxopiperidine-2-formic acid. The carboxyl group is then esterified, followed by selective carbonyl reduction and activation of the hydroxyl group. Finally, a nucleophilic substitution reaction with a methyl metal reagent produces the target compound .
Industrial Production Methods
For industrial production, the method described above can be optimized for large-scale synthesis. This involves using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring environmental friendliness. The process is designed to be scalable, with high selectivity and yield, making it suitable for industrial applications .
化学反应分析
Types of Reactions
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like methyl metal reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学研究应用
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or inhibitor, depending on the context. The compound’s effects are mediated through its binding to receptors or enzymes, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
What sets (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


